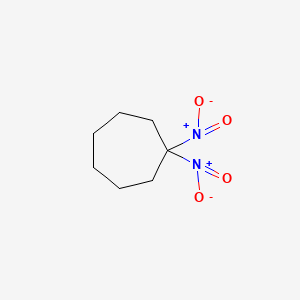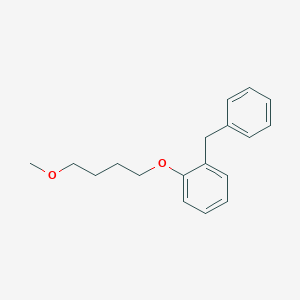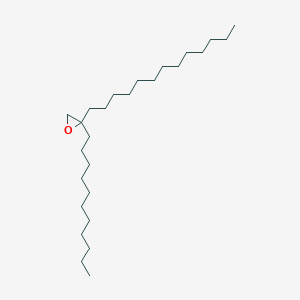
1,1-Dinitrocycloheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dinitrocycloheptane is an organic compound with the molecular formula C7H12N2O4 It is a member of the nitroalkane family, characterized by the presence of two nitro groups (-NO2) attached to the same carbon atom within a seven-membered cycloalkane ring
准备方法
Synthetic Routes and Reaction Conditions: 1,1-Dinitrocycloheptane can be synthesized through the nitration of cycloheptane. The process typically involves the reaction of cycloheptane with a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4). The reaction conditions often require controlled temperatures to ensure the selective formation of the dinitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow microreactor systems. These systems allow for the safe, efficient, and selective synthesis of dinitro compounds by optimizing reaction conditions and minimizing the need for intermediate separation .
化学反应分析
Types of Reactions: 1,1-Dinitrocycloheptane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Reduction: Formation of 1,1-diaminocycloheptane.
Substitution: Formation of various substituted cycloheptane derivatives.
Oxidation: Formation of cycloheptanone derivatives.
科学研究应用
1,1-Dinitrocycloheptane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 1,1-Dinitrocycloheptane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction or substitution, depending on the conditions and reagents used. The nitro groups are electron-withdrawing, making the compound reactive towards nucleophiles and reducing agents .
相似化合物的比较
1,1-Dinitrocyclopentane: A five-membered ring analog with similar chemical properties but different reactivity due to ring strain and size.
1,1-Dinitrocyclohexane: A six-membered ring analog with slightly different reactivity and stability compared to 1,1-Dinitrocycloheptane.
Uniqueness: this compound is unique due to its seven-membered ring structure, which provides distinct chemical properties and reactivity compared to its smaller ring analogs. The larger ring size reduces ring strain, making it more stable and allowing for different reaction pathways .
属性
CAS 编号 |
920005-49-8 |
|---|---|
分子式 |
C7H12N2O4 |
分子量 |
188.18 g/mol |
IUPAC 名称 |
1,1-dinitrocycloheptane |
InChI |
InChI=1S/C7H12N2O4/c10-8(11)7(9(12)13)5-3-1-2-4-6-7/h1-6H2 |
InChI 键 |
PBSOOQNEAYVRBX-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)([N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15172475.png)
![(2R)-2-[(diphenylacetyl)amino]-2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)ethanamide](/img/structure/B15172476.png)
![9-(4-Bromophenyl)-6-(2-hydroxyethyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B15172478.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)-](/img/structure/B15172481.png)
![2-[4-[2,6-dioxo-1-(2,2,3,3-tetratritiopropyl)purin-8-yl]phenoxy]-N-(2-hydroxyethyl)acetamide](/img/structure/B15172487.png)
![1-Nitro-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B15172498.png)
![(2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid](/img/structure/B15172511.png)
![9-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}nonyl prop-2-enoate](/img/structure/B15172517.png)
![N-(3-chlorophenyl)-2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetamide](/img/structure/B15172521.png)

![tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15172535.png)



